
7,8-Dimethylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline scaffold is a crucial structural motif in many natural products and synthetic compounds, making it a valuable target for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7,8-dimethylquinoline-2,4-diol with hydrazine hydrate to form 4-hydrazinyl-7,8-dimethylquinolin-2-ol. This intermediate can then be further reacted with various heterocyclic aldehydes, isocyanates, or isothiocyanates to yield different derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide under aerobic conditions.
Reduction: Reducing agents like sodium dithionite or stannous chloride.
Substitution: Reagents like chloroacetaldehyde in alkaline medium or phosphorus oxychloride for chlorination.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
7,8-Dimethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with diverse biological activities, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects. The compound’s ability to undergo redox reactions and form stable complexes with metals is crucial for its activity .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the dimethyl substitutions.
8-Aminoquinoline: Another derivative with an amino group at the 8th position, known for its antimalarial activity.
2-Methylquinoline: A simpler derivative with a single methyl group at the 2nd position
Uniqueness: 7,8-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 7th and 8th positions enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
7,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-5-10(12)6-13-11(9)8(7)2/h3-6H,12H2,1-2H3 |
Clé InChI |
CDVARHUCTAVCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=C(C=C2C=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
![2-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}acetic acid](/img/structure/B13237977.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
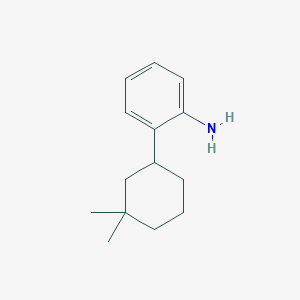
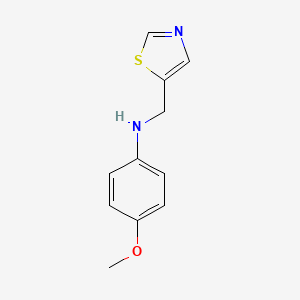

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
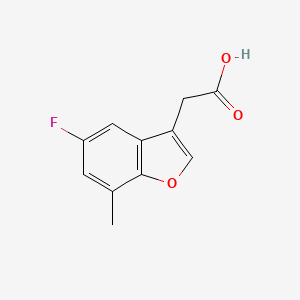
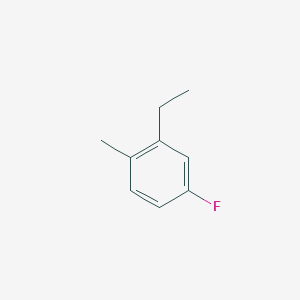
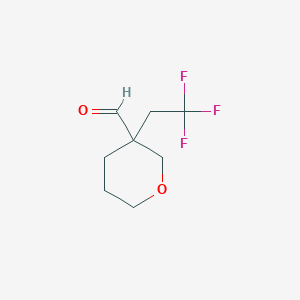

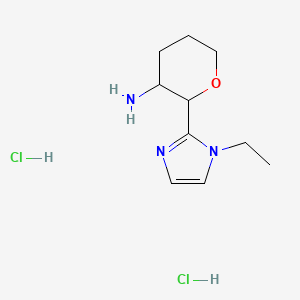
![Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13238041.png)
